Enhanced Lipophilicity for Membrane Permeability
Thiol-PEG3-phosphonic acid ethyl ester exhibits a logP of 0.1, indicating moderate lipophilicity that can be advantageous for passive diffusion across cell membranes . In contrast, its direct comparator, Thiol-PEG3-phosphonic acid (the free acid form), lacks the ethyl ester protecting group, resulting in a more polar and hydrophilic character. While an exact experimental logP for the free acid is not reported in the source literature, the presence of the charged phosphonate group typically yields a significantly lower logP, reducing membrane permeability [1]. This difference of several logP units is a class-level inference based on the established physicochemical principles of esterification.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1 (Predicted) |
| Comparator Or Baseline | Thiol-PEG3-phosphonic acid (free acid) |
| Quantified Difference | Not quantified, but inferred to be significantly lower (more hydrophilic) due to the absence of the ethyl ester group. |
| Conditions | Predicted LogP values, based on chemical structure. |
Why This Matters
This difference in lipophilicity is critical for selecting a linker for intracellular target engagement, as it can directly influence the compound's ability to cross cellular membranes.
- [1] Creative Biolabs. (n.d.). Thiol-PEG3-phosphonic acid. Product Datasheet. Retrieved from https://www.creative-biolabs.com/adc/thiol-peg3-phosphonic-acid-5320.htm View Source
